- Rare-earth catalyzed C-H bond activation and alkylation of pyridines, Kidorui, 2012, 60, 156-157

Cas no 935-28-4 (2,6-Diethylpyridine)

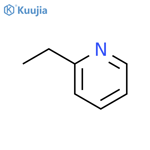

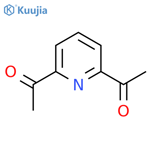

2,6-Diethylpyridine structure

Nome del prodotto:2,6-Diethylpyridine

2,6-Diethylpyridine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2,6-Diethylpyridine

- Pyridine, 2,6-diethyl-

- 2,6-Diethyl-pyridine

- WHTDCOSHHMXZNE-UHFFFAOYSA-N

- 2,6-diethyl pyridine

- 2,6-(C2H5)2-pyridine

- FCH838470

- KM3199

- LS21232

- ST2403734

- AX8167692

- AB1005843

- Y4757

- 935D284

- 2,6-Diethylpyridine (ACI)

- MFCD00049215

- SCHEMBL45869

- AKOS006272641

- CS-W021526

- DTXSID50239449

- SY105459

- 935-28-4

- NS00113854

- DB-011273

- SB52849

- J-507463

- DS-18574

- 2 pound not6-Diethylpyridine

-

- MDL: MFCD00049215

- Inchi: 1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3

- Chiave InChI: WHTDCOSHHMXZNE-UHFFFAOYSA-N

- Sorrisi: N1C(CC)=CC=CC=1CC

Proprietà calcolate

- Massa esatta: 135.10500

- Massa monoisotopica: 135.105

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 10

- Conta legami ruotabili: 2

- Complessità: 80.7

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.5

- Superficie polare topologica: 12.9

Proprietà sperimentali

- Densità: 0.9354 (estimate)

- Punto di fusione: 31.33°C (estimate)

- Punto di ebollizione: 203.93°C (estimate)

- Punto di infiammabilità: 54.5°C

- Indice di rifrazione: 1.4976 (estimate)

- PSA: 12.89000

- LogP: 2.20640

2,6-Diethylpyridine Informazioni sulla sicurezza

2,6-Diethylpyridine Dati doganali

- CODICE SA:2933399090

- Dati doganali:

Codice doganale cinese:

2933399090Panoramica:

2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,6-Diethylpyridine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM173686-5g |

2,6-diethylpyridine |

935-28-4 | 95% | 5g |

$256 | 2022-06-09 | |

| Fluorochem | 229002-5g |

2,6-Diethylpyridine |

935-28-4 | 95% | 5g |

£452.00 | 2022-02-28 | |

| Chemenu | CM173686-1g |

2,6-diethylpyridine |

935-28-4 | 95% | 1g |

$153 | 2021-08-05 | |

| eNovation Chemicals LLC | D751291-5g |

2,6-diethylpyridine |

935-28-4 | 96% | 5g |

$190 | 2024-06-06 | |

| Alichem | A029193761-5g |

2,6-Diethylpyridine |

935-28-4 | 95% | 5g |

$536.06 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KV166-250mg |

2,6-Diethylpyridine |

935-28-4 | 95+% | 250mg |

457CNY | 2021-05-08 | |

| Matrix Scientific | 187708-1g |

2,6-Diethylpyridine |

935-28-4 | 1g |

$245.00 | 2023-09-07 | ||

| Alichem | A029193761-1g |

2,6-Diethylpyridine |

935-28-4 | 95% | 1g |

$153.00 | 2023-08-31 | |

| abcr | AB466103-5 g |

2,6-Diethylpyridine, 95%; . |

935-28-4 | 95% | 5g |

€418.60 | 2023-04-21 | |

| Matrix Scientific | 187708-10g |

2,6-Diethylpyridine |

935-28-4 | 10g |

$1434.00 | 2023-09-07 |

2,6-Diethylpyridine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: Tris(pentafluorophenyl)borane , stereoisomer of Bis[[2-(dimethylamino-κN)phenyl]methyl-κC][(1,2,3,4,5-η)-1,2,3,4… Solvents: Toluene ; 8 h, 3 atm, 70 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Arenes disubstituted with primary alkyl groups from xylylene dianions, Journal of Organic Chemistry, 1982, 47(20), 3949-52

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Catalytic reactions of pyridines. 2. Direct vapor-phase alkylation of pyridines with alcohols over nickel-substituted zeolites, Nippon Kagaku Kaishi, 1980, (4), 551-6

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ; 0 °C; overnight, rt; 3 h, rt → reflux

Riferimento

- Preparation of 4-hydroxy-3-heterocyclylalkyl-5,6-dihydro-2H-pyran-2-ones as inhibitors of hepatitis C virus RNA-dependent RNA polymerase, and compositions and treatments using the same, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Polyacylation of propene derivatives: allyltrimethylsilane as precursor, Revue Roumaine de Chimie, 1993, 38(4), 425-37

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Butyllithium , Triethylamine Solvents: Tetrahydrofuran , Hexane ; rt → -40 °C; -40 °C; 1 h, -40 °C; -40 °C → 0 °C

1.2 0 °C; > 0 °C; 1 h, > 0 °C

1.2 0 °C; > 0 °C; 1 h, > 0 °C

Riferimento

- Polymerization initiator, modified conjugated diene polymer and tire produced therefrom, European Patent Organization, , ,

Synthetic Routes 8

Condizioni di reazione

Riferimento

- General synthesis of 2,6-dialkylpyridines, Journal of the Chemical Society [Section] D: Chemical Communications, 1971, (22),

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Hydrazine Solvents: Diethylene glycol ; 30 min, 170 °C; 170 °C → rt

1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C; 200 °C → rt

1.3 Reagents: Water ; rt

1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C; 200 °C → rt

1.3 Reagents: Water ; rt

Riferimento

- A preparation of piperidine derivatives, useful as glycine transporter 1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Diethylene glycol ; 30 min, 170 °C; 170 °C → rt

1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C

1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C

Riferimento

- Preparation of GlyT1 transporter inhibitors and their use in treatment of neurological and neuropsychiatric disorders, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Water Solvents: Methanol , Water

Riferimento

- Synthesis and photoisomerization of sterically hindered 2,6-dialkylpyridine N-oxides, Zeitschrift fuer Naturforschung, 1990, 45(5), 701-6

Synthetic Routes 12

Condizioni di reazione

1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ; 0 °C; 0 °C → rt; overnight, reflux

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Riferimento

- Attenuation of London Dispersion in Dichloromethane Solutions, Journal of the American Chemical Society, 2017, 139(37), 13126-13140

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Sterically hindered pyridinium salts. Part I. Base-catalyzed carbon-alkylation of 2,6-lutidine methiodide, Archiv der Pharmazie (Weinheim, 1980, 313(4), 307-10

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Zinc Solvents: Formic acid

Riferimento

- Synthesis of some 2,6-di- and 1,2,6-trisubstituted-1,4-dihydropyridines as antimicrobial agents, Egyptian Journal of Chemistry, 2000, 43(4), 297-307

Synthetic Routes 15

2,6-Diethylpyridine Raw materials

- 2,6-Diacetylpyridine

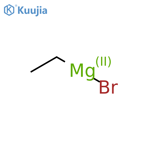

- Ethylmagnesium Bromide (3M in Et2O)

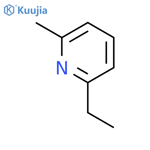

- 2-Ethylpyridine

- 2-Ethyl-6-methylpyridine

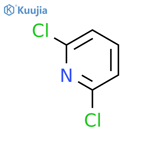

- 2,6-Dichloropyridine

- 2,6-Pyridinedimethanol,a2,a6-dimethyl-

2,6-Diethylpyridine Preparation Products

2,6-Diethylpyridine Letteratura correlata

-

Yoshiaki Tanabe,Yoshiaki Nishibayashi Chem. Soc. Rev. 2021 50 5201

-

Takuya Mameda,Mio Shimogaki,Yasuaki Okamoto,Takashi Sugimura Catal. Sci. Technol. 2022 12 7065

-

3. Preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylationLionel S. Hart,Christopher R. J. Killen,Kenwyn D. Saunders J. Chem. Soc. Chem. Commun. 1979 24

-

4. Non-steady-state kinetic studies of the real kinetic isotope effects and Arrhenius activation parameters for the proton transfer reactions of 9,10-dimethylanthracene radical cation with pyridine basesYixing Zhao,Yun Lu,Vernon D. Parker J. Chem. Soc. Perkin Trans. 2 2001 1481

-

Qiu Sun,Peipei Xie,Dan Yuan,Yuanzhi Xia,Yingming Yao Chem. Commun. 2017 53 7401

935-28-4 (2,6-Diethylpyridine) Prodotti correlati

- 6832-21-9(2,6-Di-iso-propylpyridine)

- 100-71-0(2-Ethylpyridine)

- 1122-69-6(2-Ethyl-6-methylpyridine)

- 1551-06-0(2-Ethylpyrrole)

- 74701-47-6(2-Ethyl-6-isopropylpyridine)

- 766-95-0(2,5-Diethyl-1H-pyrrole)

- 1805695-36-6(Ethyl 2-(3-chloro-2-oxopropyl)-5-methylphenylacetate)

- 2680561-18-4(2-{(benzyloxy)carbonyl(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino}butanoic acid)

- 63877-54-3(2,4,6-Triisopropylbenzenesulfonic acid sodium salt)

- 2680852-28-0(3-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid)

Fornitori consigliati

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Wuhan brilliant Technology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso